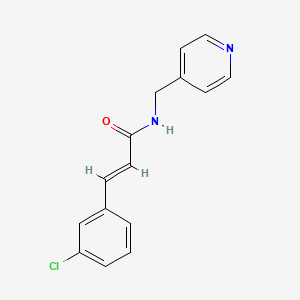
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPMA belongs to the class of acrylamide derivatives and has been studied for its ability to modulate various cellular pathways.
Mécanisme D'action
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to inhibit the activation of PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activation of MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell migration and invasion. Furthermore, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to possess low toxicity and can be administered orally or intraperitoneally. However, there are also limitations to 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are required to determine the optimal dosage and administration route.
Orientations Futures
There are several future directions for 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer properties. Further studies are required to determine its efficacy and safety in humans. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide could also be studied for its potential use in treating viral infections such as COVID-19. Furthermore, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide could be studied for its potential use in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied for its ability to modulate various cellular pathways and possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-viral properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for lab experiments, but further studies are required to determine its optimal dosage and administration route. There are several future directions for 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research, and it holds promise as a potential therapeutic agent for various diseases.
Méthodes De Synthèse
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide can be synthesized by reacting 3-chlorobenzaldehyde and 4-pyridinemethanamine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain pure 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-viral properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied in vitro and in vivo for its ability to modulate cellular pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-3-1-2-12(10-14)4-5-15(19)18-11-13-6-8-17-9-7-13/h1-10H,11H2,(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGILIYVOTVHFI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

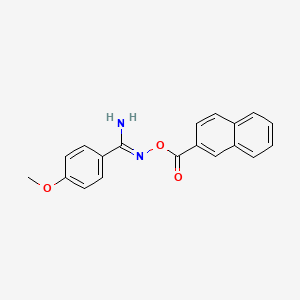
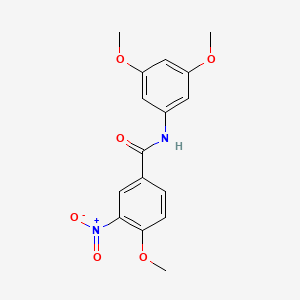
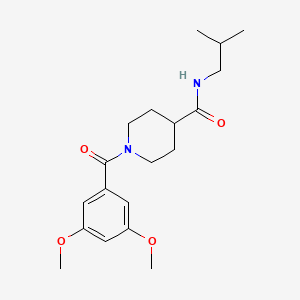
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)
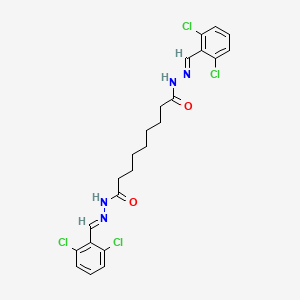
![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
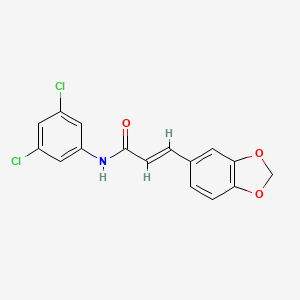
![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)
![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)